2-(4-Methoxy-3-nitroanilino)benzoic acid
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Overview
Description
2-(4-Methoxy-3-nitroanilino)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a 4-methoxy-3-nitroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitroanilino)benzoic acid typically involves the nitration of 4-methoxyaniline followed by coupling with benzoic acid derivatives. One common method includes:
Nitration of 4-Methoxyaniline:
Coupling Reaction: The nitrated product is then coupled with a benzoic acid derivative under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-nitroanilino)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The aromatic ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 2-(4-Methoxy-3-aminoanilino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
2-(4-Methoxy-3-nitroanilino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-3-nitroanilino)benzoic acid depends on its chemical structure and the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but lacks the benzoic acid moiety.
2-Nitrobenzoic acid: Similar structure but lacks the methoxyaniline group.
4-Amino-3-nitroanisole: Similar structure but with an amino group instead of the benzoic acid moiety.
Uniqueness
2-(4-Methoxy-3-nitroanilino)benzoic acid is unique due to the presence of both the methoxy and nitro groups on the aniline ring, coupled with the benzoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
89974-93-6 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
2-(4-methoxy-3-nitroanilino)benzoic acid |
InChI |
InChI=1S/C14H12N2O5/c1-21-13-7-6-9(8-12(13)16(19)20)15-11-5-3-2-4-10(11)14(17)18/h2-8,15H,1H3,(H,17,18) |
InChI Key |
LLPCCHCXLBUIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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